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Introduction

MBX2329 is a novel small molecule inhibitor of influenza A virus entry. It was identified through
a high-throughput screening (HTS) campaign utilizing a pseudotyped virus system. This
document provides detailed application notes and protocols for the use of MBX2329 in HTS
and related assays. MBX2329 serves as a valuable tool for studying the influenza virus entry
process and as a lead compound for the development of new anti-influenza therapeutics.

MBX2329 is an aminoalkyl phenol ether that potently and selectively inhibits a wide range of
influenza A virus strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI)
H5N1, and oseltamivir-resistant strains.[1][2][3] Its mechanism of action involves the specific
inhibition of hemagglutinin (HA)-mediated viral entry.[1][4] Studies have shown that MBX2329
binds to the stem region of the HA trimer, thereby preventing the conformational changes
required for membrane fusion.

Signaling Pathway of Influenza Virus Entry and
Inhibition by MBX2329

The entry of the influenza virus into a host cell is a multi-step process initiated by the binding of
the viral surface glycoprotein hemagglutinin (HA) to sialic acid receptors on the host cell
surface. Following receptor binding, the virus is internalized into an endosome. The acidic
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environment of the endosome triggers a conformational change in HA, exposing a fusion
peptide that inserts into the endosomal membrane. This leads to the fusion of the viral and
endosomal membranes, releasing the viral ribonucleoproteins (VRNPS) into the cytoplasm.
MBX2329 disrupts this process by binding to the HA stem region and stabilizing its pre-fusion
conformation, thus inhibiting membrane fusion.

Endosome (Acidic pH)

Click to download full resolution via product page
Caption: Influenza virus entry pathway and the inhibitory mechanism of MBX2329.

Quantitative Data Summary

The following tables summarize the quantitative data for MBX2329's antiviral activity and
cytotoxicity.

Table 1: Antiviral Activity of MBX2329 against Influenza A Virus Strains
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Virus Strain IC50 (pM)
AIPR/8/34 (H1IN1) 0.29 - 0.53
A/Florida/21/2008 (H1N1-H275Y, oseltamivir- 03.58
resistant)

A/Washington/10/2008 (H1N1) 0.29-0.53
A/California/10/2009 (H1N1, pandemic) 0.29-0.53
HIV/HA(H5) IC90 = 8.6

Data compiled from multiple sources.

Table 2: Cytotoxicity and Selectivity Index of MBX2329

Cell Line CC50 (pM) Selectivity Index (SI)

MDCK >100 >20 to >200

Data compiled from multiple sources.

Experimental Protocols

High-Throughput Screening for Influenza Entry
Inhibitors using Pseudotyped Virus

This protocol describes a cell-based HTS assay to identify inhibitors of influenza virus HA-
mediated entry using a luciferase reporter pseudovirus system.
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Caption: High-throughput screening workflow for influenza entry inhibitors.
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Materials:

o 384-well white, clear-bottom tissue culture plates

o MDCK (Madin-Darby Canine Kidney) cells

e Assay medium: DMEM supplemented with 0.5% BSA and 1-2.5 ug/mL TPCK-treated trypsin

e HA-pseudotyped lentiviral or retroviral particles expressing luciferase

e Compound library (e.g., dissolved in DMSO)

o Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

o Multichannel pipette or automated liquid handler

o Plate reader with luminescence detection capabilities

Procedure:

e Compound Plating:

o Using an automated liquid handler, dispense 50 nL of each compound from the library into
the wells of a 384-well plate.

o Include appropriate controls: wells with DMSO only (negative control) and wells with a
known inhibitor (positive control).

o Cell Seeding:

o Harvest MDCK cells and resuspend them in assay medium to a concentration of 2 x 10"5
cells/mL.

o Dispense 25 uL of the cell suspension (5,000 cells) into each well of the compound-
containing plates.

¢ Pseudovirus Addition:
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o Dilute the HA-pseudotyped luciferase virus stock in assay medium to a pre-determined
titer that gives a robust signal-to-background ratio.

o Add 25 pL of the diluted pseudovirus to each well.

o The final volume in each well will be 50 pL.

e Incubation:
o Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

e Luminescence Measurement:

o

Equilibrate the plates and the luciferase assay reagent to room temperature.

[e]

Add 25 pL of the luciferase assay reagent to each well.

o

Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

[¢]

Measure the luminescence intensity using a plate reader.
o Data Analysis:

o Calculate the percent inhibition for each compound using the following formula: %
Inhibition = 100 x (1 - (RLU_compound - RLU_background) / (RLU_DMSO -
RLU_background)) where RLU is the Relative Light Units.

o lIdentify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

Hemolysis Inhibition Assay

This assay determines the ability of a compound to inhibit the low-pH-induced fusion of the
influenza virus with red blood cells (RBCs), which results in hemolysis.

Materials:
e 96-well V-bottom plates

¢ Influenza A virus stock (allantoic fluid from infected chicken eggs)
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o Fresh chicken red blood cells (RBCs)
o Phosphate-buffered saline (PBS)
e Sodium acetate buffer (0.5 M, pH 5.0-5.5)
o MBX2329 or other test compounds
e Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
e Compound and Virus Preparation:
o Prepare serial dilutions of MBX2329 in PBS in a 96-well plate.

o Add an equal volume of influenza virus (pre-titrated to determine the appropriate dilution
for hemolysis) to each well containing the compound.

o Incubate the virus-compound mixture at room temperature for 30-60 minutes.
» Addition of Red Blood Cells:
o Wash fresh chicken RBCs with PBS and prepare a 1-2% (v/v) suspension in PBS.
o Add 50 pL of the RBC suspension to each well of the plate.
o Incubate the plate at 37°C for 30 minutes to allow the virus to attach to the RBCs.
¢ Induction of Hemolysis:

o To trigger fusion and hemolysis, add 50 pL of sodium acetate buffer (pH 5.0-5.5) to each
well.

o Mix gently and incubate at 37°C for 30 minutes.
o Measurement of Hemolysis:

o Centrifuge the plate at 1,200 rpm for 5-10 minutes to pellet the intact RBCs.
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o Carefully transfer 100 uL of the supernatant to a new flat-bottom 96-well plate.

o Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount
of released hemoglobin.

o Data Analysis:

o Include controls for 0% hemolysis (RBCs + PBS) and 100% hemolysis (RBCs + water or a
lysing agent).

o Calculate the percent hemolysis inhibition for each compound concentration.

o Determine the IC50 value, which is the concentration of the compound that inhibits
hemolysis by 50%.

Cell Viability Assay (Cytotoxicity)

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of
the virus or to general cytotoxicity of the compound.

Materials:

o 96-well or 384-well clear-bottom tissue culture plates

o MDCK cells (or the same cell line used in the primary HTS)

e Cell culture medium

o MBX2329 or other test compounds

o CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
o Plate reader with luminescence detection capabilities

Procedure:

e Cell Seeding:
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o Seed MDCK cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 pL
of cell culture medium.

o Incubate for 24 hours at 37°C to allow the cells to attach.

Compound Addition:

o Prepare serial dilutions of MBX2329 in cell culture medium.

o Remove the old medium from the cells and add 100 pL of the medium containing the
different compound concentrations.

o Include wells with medium and DMSO as a vehicle control.

Incubation:

o Incubate the plate for the same duration as the primary antiviral assay (e.g., 48-72 hours)
at 37°C.

Measurement of Cell Viability:

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o

Add 100 pL of the CellTiter-Glo® reagent to each well.

[¢]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[e]

Measure the luminescence using a plate reader.

Data Analysis:

o Calculate the percent cell viability for each compound concentration relative to the DMSO
control.

o Determine the CC50 value, which is the concentration of the compound that reduces cell
viability by 50%.
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Conclusion

MBX2329 is a potent and specific inhibitor of influenza A virus entry, targeting the HA-mediated
fusion process. The protocols outlined in this document provide a framework for utilizing
MBX2329 as a tool compound in high-throughput screening campaigns and for conducting
secondary assays to confirm its mechanism of action. These methods are essential for the
discovery and characterization of new antiviral agents that target viral entry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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